1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane

Asymmetric Hydrogenation Itaconate Reduction Chiral Bisphosphine Ligands

1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane, commercially designated as (R,R)-Et-BPE or (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane (CAS 136705-62-9), is a C2-symmetric chiral bisphosphine ligand of the BPE (bisphospholanoethane) family. It features two 2,5-diethyl-substituted phospholane rings connected by a 1,2-ethylene bridge, generating a flexible yet well-defined chiral pocket upon metal coordination.

Molecular Formula C18H36P2
Molecular Weight 314.4 g/mol
Cat. No. B12322482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane
Molecular FormulaC18H36P2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCC1CCC(P1CCP2C(CCC2CC)CC)CC
InChIInChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3
InChIKeyQOLRLVPABLMMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane (Et-BPE): A Chiral Bisphosphine Ligand for Asymmetric Catalysis Procurement


1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane, commercially designated as (R,R)-Et-BPE or (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane (CAS 136705-62-9), is a C2-symmetric chiral bisphosphine ligand of the BPE (bisphospholanoethane) family. It features two 2,5-diethyl-substituted phospholane rings connected by a 1,2-ethylene bridge, generating a flexible yet well-defined chiral pocket upon metal coordination. [1] The ligand forms highly active Rh(I) and Ru(II) catalysts for asymmetric hydrogenation of dehydroamino acids, itaconates, enamides, and enol phosphonates, with substrate-to-catalyst ratios reaching 50,000 and turnover frequencies exceeding 5,000 h⁻¹. [1]

Why Me-BPE, iPr-BPE, or Et-DuPhos Cannot Substitute 1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane Without Reoptimization


The BPE ligand family achieves enantiocontrol through a delicate interplay of steric and electronic effects dictated by the 2,5-substituents on the phospholane rings. [1] Replacing the ethyl groups of Et-BPE with smaller methyl (Me-BPE) or bulkier isopropyl (iPr-BPE) moieties reshapes the chiral environment around the metal center, producing dramatic, substrate-dependent shifts in both catalytic activity and enantioselectivity. Likewise, exchanging the flexible ethylene bridge for the rigid o-phenylene bridge of DuPhos ligands alters the bite angle and conformational dynamics. [1] Consequently, Et-BPE occupies a distinct, non-interchangeable performance niche: empirical screening data confirm that no single BPE or DuPhos variant is universally optimal across substrate classes, and substituting Et-BPE without experimental validation risks substantial losses in enantiomeric excess or conversion.

Quantitative Differentiation Evidence for 1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane Against Closest Analogs


Et-BPE Surpasses Me-BPE by 4% ee in Dimethyl Itaconate Asymmetric Hydrogenation at Full Conversion

In a direct head-to-head comparison using [Rh(COD)₂]BF₄ catalyst precursors under identical conditions, (R,R)-Et-BPE delivered 95% ee (R) at full conversion for dimethyl itaconate, exceeding (R,R)-Me-BPE which reached only 91% ee (R). [1] The bulkier (R,R)-iPr-BPE was markedly inferior, giving 50% ee (S) with only 61% conversion after 840 minutes. [1] Thus, Et-BPE provides the optimal balance of steric bulk within the alkyl-BPE series for this substrate class.

Asymmetric Hydrogenation Itaconate Reduction Chiral Bisphosphine Ligands

Et-BPE Achieves Quantitative Conversion of Methyl Acetamidocinnamate Where Me-BPE Leaves 25% Unreacted Substrate

Under standardized screening conditions at S/C = 3,000, (R,R)-Et-BPE converted methyl acetamidocinnamate completely within 120 minutes with 88% ee (R), whereas (R,R)-Me-BPE reached only 75% conversion after 90 minutes with a slightly lower 85% ee (R). [1] The -6% ee gap relative to (S,S)-iPr-BPE (94% ee) must be weighed against the 7× longer reaction time (840 min) required by iPr-BPE. [1] Et-BPE thus occupies a unique productivity–selectivity balance point.

Dehydroamino Acid Hydrogenation Chiral α-Amino Acid Synthesis Rhodium Catalysis

Et-BPE Retains High Enantioselectivity with Sterically Demanding Tetrasubstituted Enamides While iPr-BPE Collapses to 11.8% ee

In the hydrogenation of the sterically congested tetrasubstituted enamide 14a (R,R,R' = Me), (S,S)-Et-BPE-Rh delivered 89.3% ee (S) at full conversion, whereas (R,R)-iPr-BPE-Rh collapsed to 11.8% ee (S) and (S,S)-Et-DuPHOS-Rh gave only 74.4% ee (S). [1] The best-performing ligand for this substrate, (R,R)-Me-BPE-Rh, achieved 96.6% ee but in the opposite (R) configuration, highlighting that Et-BPE can be the preferred choice when the (S)-enantiomer is the synthetic target.

Tetrasubstituted Olefin Hydrogenation β-Branched Amino Acids Sterically Hindered Substrates

Ethylene-Bridged Et-BPE and o-Phenylene-Bridged Et-DuPhos Deliver Comparable Peak ee but Diverge in Temperature-Dependent Enantioselectivity Profiles

In the Rh-catalyzed hydrogenation of β-acetamidoacrylate 1b (E/Z mixture), both [((R,R)-Et-BPE)Rh(COD)]BF₄ and [((S,S)-Et-Duphos)Rh(COD)]BF₄ achieved peak enantioselectivities of 93–94% ee for product 2b under individually optimized conditions. [1] However, the two ligands exhibited distinct temperature-dependent enantioselectivity curves, demonstrating that the ethylene bridge of Et-BPE imparts different thermodynamic activation parameters compared to the o-phenylene bridge of Et-DuPhos. [1] This divergence is directly relevant to process scale-up, where reaction exotherms may shift selectivity more severely for one scaffold than the other.

β-Amino Acid Synthesis Temperature-Dependent Enantioselectivity Process Scale-Up Optimization

Optimal Application Scenarios for 1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane Based on Quantified Differentiation Evidence


Enantioselective Synthesis of Chiral α-Amino Acid Derivatives via Dehydroamino Acid Hydrogenation

Et-BPE-Rh catalysts excel in the hydrogenation of α-enamide esters and acids to yield protected α-amino acids with predictable absolute configuration. The full conversion demonstrated for methyl acetamidocinnamate (100% conv., 88% ee) [1] positions Et-BPE as a reliable primary screening ligand when Me-BPE leaves unreacted starting material. This scenario is especially relevant for manufacturing unnatural α-amino acids used in peptide therapeutics.

Production of Enantiopure β-Branched Amino Acid Building Blocks from Tetrasubstituted Enamides

For tetrasubstituted prochiral enamides—substrates notorious for sluggish reactivity and poor enantiocontrol—Et-BPE-Rh maintains 89.3% ee where iPr-BPE-Rh collapses to 11.8% ee. [2] This makes Et-BPE an indispensable member of focused ligand screening sets for β-branched amino acid programs targeting chiral building blocks for β-lactam antibiotics and peptidomimetics.

Kilogram-Scale Asymmetric Hydrogenation of Itaconate Derivatives

The S/C ratios of 5,000 to 10,000 achievable with Rh-Et-BPE catalysts [1] combined with the 95% ee obtained for dimethyl itaconate demonstrate the catalyst's suitability for industrial-scale manufacture of chiral succinate derivatives. The -4% ee gap relative to Ph-BPE (99% ee) is often acceptable when procurement cost or intellectual property considerations favor the alkyl-BPE ligand family.

Process Development Screening Where Temperature-Dependent Selectivity Profiles Are Critical

The divergent temperature–enantioselectivity relationship between Et-BPE and Et-DuPhos [3] offers process development teams a structurally distinct ligand scaffold for reaction robustness studies. When a DuPhos-based process exhibits unacceptable selectivity drift under adiabatic scale-up conditions, Et-BPE may provide a more favorable thermal response profile while maintaining comparable peak enantioselectivity (93–94% ee).

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